molecular formula C18H14N4 B11186246 4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine

4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine

Cat. No.: B11186246
M. Wt: 286.3 g/mol
InChI Key: QCPRGQDGWBAJND-UHFFFAOYSA-N
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Description

4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the imidazopyridazine family, which is known for its potential therapeutic applications, including anticancer, anticonvulsant, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of the desired compound, which can further react at the exocyclic amino group with various reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The scalability of these reactions depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the exocyclic amino group.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and para-tolualdehyde. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with acetic anhydride can lead to acetylated derivatives, while reactions with phenyl isocyanate can produce urea derivatives .

Scientific Research Applications

4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. Its anticancer activity, for example, is attributed to its ability to inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival .

Comparison with Similar Compounds

4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

4,5-diphenylimidazo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C18H14N4/c19-18-21-16(14-9-5-2-6-10-14)17-15(11-12-20-22(17)18)13-7-3-1-4-8-13/h1-12H,(H2,19,21)

InChI Key

QCPRGQDGWBAJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3N)C4=CC=CC=C4

Origin of Product

United States

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